N-(6-((4-((6-methylbenzo[d]thiazol-2-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide
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Description
N-(6-((4-((6-methylbenzo[d]thiazol-2-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C20H21N5O2S2 and its molecular weight is 427.54. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. Compounds with similar structures, such as benzothiazole derivatives, have been found to interact with various targets including cox-1 and ITK kinase . These targets play crucial roles in inflammation and immune response, respectively .
Mode of Action
Based on its structural similarity to other benzothiazole derivatives, it may interact with its targets by binding to their active sites, thereby modulating their activity . This interaction could lead to changes in the targets’ function, potentially resulting in anti-inflammatory effects .
Biochemical Pathways
The compound may affect several biochemical pathways due to its potential interaction with multiple targets. For instance, if it interacts with COX-1, it could affect the arachidonic acid pathway, leading to a decrease in the production of prostaglandins, which are key mediators of inflammation . If it interacts with ITK kinase, it could influence T-cell receptor signaling, potentially affecting immune responses .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If it acts on COX-1, it could result in reduced inflammation due to decreased prostaglandin production . If it acts on ITK kinase, it could modulate immune responses .
Properties
IUPAC Name |
N-[6-[4-[(6-methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S2/c1-12-4-7-14-15(11-12)29-20(21-14)23-17(26)3-2-10-28-18-9-8-16(24-25-18)22-19(27)13-5-6-13/h4,7-9,11,13H,2-3,5-6,10H2,1H3,(H,21,23,26)(H,22,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWOIXUEQMSAEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CCCSC3=NN=C(C=C3)NC(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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